molecular formula C12H12F5NO3 B1458238 3-((2,6-Difluorobenzyl)oxy)azetidine 2,2,2-trifluoroacetate CAS No. 1707566-06-0

3-((2,6-Difluorobenzyl)oxy)azetidine 2,2,2-trifluoroacetate

Cat. No. B1458238
CAS RN: 1707566-06-0
M. Wt: 313.22 g/mol
InChI Key: OCUFYYLMVBIOFH-UHFFFAOYSA-N
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Description

“3-((2,6-Difluorobenzyl)oxy)azetidine 2,2,2-trifluoroacetate” is a chemical compound with the molecular formula C12H12F5NO3 . It has a molecular weight of 313.22 g/mol . The compound is stored at a temperature of 4°C .


Synthesis Analysis

The synthesis of azetidines, such as “this compound”, can be accomplished through various methods. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H11F2NO.C2HF3O2/c11-9-2-1-3-10(12)8(9)6-14-7-4-13-5-7;3-2(4,5)1(6)7/h1-3,7,13H,4-6H2;(H,6,7) .


Physical And Chemical Properties Analysis

“this compound” is a powder . The compound is stored at a temperature of 4°C .

Scientific Research Applications

3-((2,6-Difluorobenzyl)oxy)azetidine 2,2,2-trifluoroacetate has been used in a variety of scientific research applications. It has been used as an inhibitor of protein kinases, which are enzymes that are involved in the regulation of cellular processes. It has also been used as an inhibitor of cyclic nucleotide phosphodiesterases, which are enzymes that are involved in the breakdown of cyclic nucleotides such as cAMP and cGMP. It has also been used as an inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

Mechanism of Action

3-((2,6-Difluorobenzyl)oxy)azetidine 2,2,2-trifluoroacetate acts as an inhibitor of proteins kinases, cyclic nucleotide phosphodiesterases, and acetylcholinesterase by binding to the active sites of these enzymes and preventing them from catalyzing their respective reactions. It is also known to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases, cyclic nucleotide phosphodiesterases, and acetylcholinesterase, which can lead to changes in cellular processes, such as the regulation of gene expression and signal transduction pathways. It has also been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs. In addition, it has been shown to have antioxidant and anti-inflammatory effects, which can have beneficial effects on the body.

Advantages and Limitations for Lab Experiments

3-((2,6-Difluorobenzyl)oxy)azetidine 2,2,2-trifluoroacetate has several advantages for use in laboratory experiments. It is a simple and cost-effective compound to synthesize, making it ideal for large-scale production. It is also a versatile compound that can be used in a variety of research applications. However, it is important to note that this compound can be toxic in high concentrations and should be handled with care. In addition, it can interfere with the activity of certain enzymes involved in drug metabolism, which can lead to unexpected results in laboratory experiments.

Future Directions

There are a number of potential future directions for research involving 3-((2,6-Difluorobenzyl)oxy)azetidine 2,2,2-trifluoroacetate. It could be further investigated as an inhibitor of protein kinases, cyclic nucleotide phosphodiesterases, and acetylcholinesterase. It could also be used in combination with other compounds to explore its potential as an antioxidant and anti-inflammatory agent. In addition, it could be explored as an inhibitor of cytochrome P450 enzymes to investigate its potential as a drug metabolism modulator. Finally, it could be used in further studies to explore its potential as a therapeutic agent.

Safety and Hazards

The safety information for “3-((2,6-Difluorobenzyl)oxy)azetidine 2,2,2-trifluoroacetate” indicates that it is an irritant . The Material Safety Data Sheet (MSDS) for this compound can be found online .

properties

IUPAC Name

3-[(2,6-difluorophenyl)methoxy]azetidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO.C2HF3O2/c11-9-2-1-3-10(12)8(9)6-14-7-4-13-5-7;3-2(4,5)1(6)7/h1-3,7,13H,4-6H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUFYYLMVBIOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=C(C=CC=C2F)F.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((2,6-Difluorobenzyl)oxy)azetidine 2,2,2-trifluoroacetate
Reactant of Route 2
3-((2,6-Difluorobenzyl)oxy)azetidine 2,2,2-trifluoroacetate
Reactant of Route 3
Reactant of Route 3
3-((2,6-Difluorobenzyl)oxy)azetidine 2,2,2-trifluoroacetate
Reactant of Route 4
3-((2,6-Difluorobenzyl)oxy)azetidine 2,2,2-trifluoroacetate
Reactant of Route 5
3-((2,6-Difluorobenzyl)oxy)azetidine 2,2,2-trifluoroacetate
Reactant of Route 6
3-((2,6-Difluorobenzyl)oxy)azetidine 2,2,2-trifluoroacetate

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